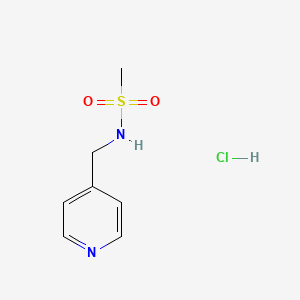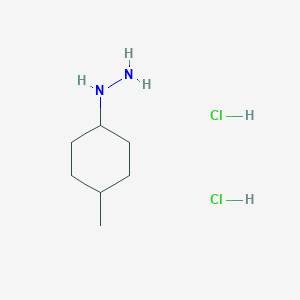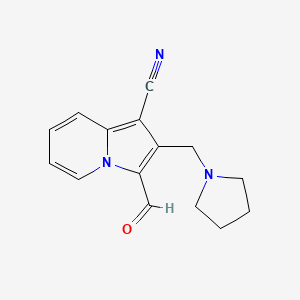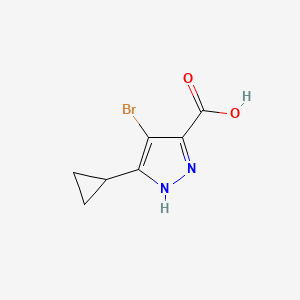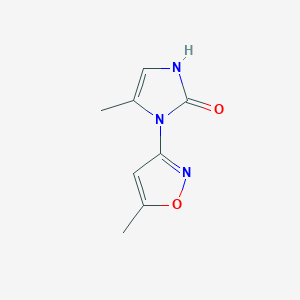
3-Bromo-5-fluoro-N-isopropylbenzamide
Vue d'ensemble
Description
“3-Bromo-5-fluoro-N-isopropylbenzamide” is a chemical compound with the CAS Number: 1181538-97-5 . It has a molecular weight of 260.11 and its IUPAC name is 3-bromo-5-fluoro-N-isopropylbenzamide .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-fluoro-N-isopropylbenzamide” is1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Analytical Techniques
Halogen-rich Intermediates for Synthesis : Compounds containing halogens (e.g., bromine, fluorine) serve as valuable building blocks in medicinal chemistry, enabling the synthesis of complex molecules. For instance, halogenated pyridines have been used to create pentasubstituted pyridines with functionalities beneficial for further chemical manipulations (Wu et al., 2022).
Chiral Stationary Phases for Enantioseparation : Halogenated compounds, such as 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, have been utilized as chiral stationary phases in high-performance liquid chromatography (HPLC), demonstrating their role in resolving racemic mixtures and understanding chiral discrimination mechanisms (Chankvetadze et al., 1997).
Chemical Reactions and Mechanisms
- Bioorthogonal Chemistry for Controlled Release : The development of bioorthogonal reactions, such as the removal of isocyanopropyl groups, facilitates the controlled release of functional molecules in vivo. This strategy can be applied to release fluorophores or drugs, illustrating a method to modulate the activity of chemical compounds within biological systems (Tu et al., 2018).
Drug Synthesis and Evaluation
- Synthesis of Sigma-2 Receptor Ligands : Brominated and fluorinated compounds have been synthesized for targeting the sigma-2 receptor, a biomarker upregulated in proliferating tumor cells. These compounds, including bromo and fluoro benzamides, show promise as PET radiotracers for imaging solid tumors, highlighting the role of halogenated compounds in developing diagnostic and therapeutic agents (Rowland et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKBWRPBXJMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-N-isopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
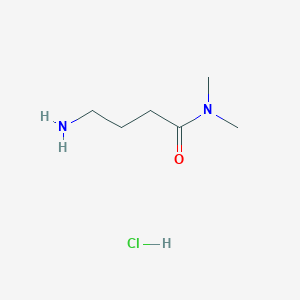
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)


